2-[[4-[[(E)-2-(naphthalene-1-carbonylamino)-3-phenylprop-2-enoyl]amino]benzoyl]amino]acetic acid
Overview
Description
2-[[4-[[(E)-2-(naphthalene-1-carbonylamino)-3-phenylprop-2-enoyl]amino]benzoyl]amino]acetic acid is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a naphthalene moiety, a phenylprop-2-enoyl group, and a benzoyl group, all linked through amide bonds to an acetic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[[(E)-2-(naphthalene-1-carbonylamino)-3-phenylprop-2-enoyl]amino]benzoyl]amino]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene-1-carbonyl Chloride: This is achieved by reacting naphthalene-1-carboxylic acid with thionyl chloride under reflux conditions.
Synthesis of the Naphthalene-1-carbonylamino Intermediate: The naphthalene-1-carbonyl chloride is then reacted with aniline to form the naphthalene-1-carbonylamino intermediate.
Formation of the Phenylprop-2-enoyl Intermediate: This involves the reaction of cinnamic acid with thionyl chloride to form cinnamoyl chloride, which is then reacted with the naphthalene-1-carbonylamino intermediate.
Coupling with Benzoyl Chloride: The resulting compound is then coupled with benzoyl chloride in the presence of a base such as triethylamine.
Final Coupling with Glycine: The final step involves coupling the intermediate with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[[(E)-2-(naphthalene-1-carbonylamino)-3-phenylprop-2-enoyl]amino]benzoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene and phenyl groups can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
2-[[4-[[(E)-2-(naphthalene-1-carbonylamino)-3-phenylprop-2-enoyl]amino]benzoyl]amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[[4-[[(E)-2-(naphthalene-1-carbonylamino)-3-phenylprop-2-enoyl]amino]benzoyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-1-carboxylic acid derivatives
- Cinnamic acid derivatives
- Benzoyl amino acids
Uniqueness
2-[[4-[[(E)-2-(naphthalene-1-carbonylamino)-3-phenylprop-2-enoyl]amino]benzoyl]amino]acetic acid is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of multiple aromatic rings and amide linkages provides a versatile platform for further functionalization and exploration in various scientific fields.
Properties
IUPAC Name |
2-[[4-[[(E)-2-(naphthalene-1-carbonylamino)-3-phenylprop-2-enoyl]amino]benzoyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O5/c33-26(34)18-30-27(35)21-13-15-22(16-14-21)31-29(37)25(17-19-7-2-1-3-8-19)32-28(36)24-12-6-10-20-9-4-5-11-23(20)24/h1-17H,18H2,(H,30,35)(H,31,37)(H,32,36)(H,33,34)/b25-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRWNCDDLKYDOS-KOEQRZSOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O)NC(=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O)/NC(=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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